Dimethylphosphine

Descripción

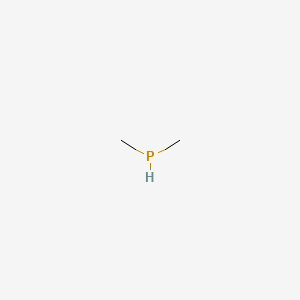

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

dimethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7P/c1-3-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTZYFSGUCFUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CPC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217918 | |

| Record name | Phosphine, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676-59-5 | |

| Record name | Phosphine, dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRV85A28TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Electronic Structure and Bonding of Dimethylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphosphine ((CH₃)₂PH), a primary organophosphorus compound, possesses a rich electronic structure that dictates its reactivity and coordination chemistry. This technical guide provides an in-depth analysis of the electronic structure and bonding in this compound, drawing upon experimental data from gas-phase electron diffraction, microwave spectroscopy, and photoelectron spectroscopy, complemented by theoretical insights from valence bond and molecular orbital theories. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental and theoretical descriptions, quantitative data, and visual representations of the bonding and molecular structure.

Introduction

Organophosphorus compounds are of paramount importance in various scientific disciplines, including catalysis, materials science, and medicinal chemistry. This compound, as a fundamental secondary phosphine, serves as a key building block and ligand in the synthesis of more complex organophosphorus molecules. A thorough understanding of its electronic structure and bonding is crucial for predicting its chemical behavior, designing novel catalysts, and developing new therapeutic agents. This guide elucidates the key electronic and structural features of this compound through a synthesis of experimental and theoretical data.

Molecular Structure and Geometry

The precise molecular geometry of this compound has been determined using gas-phase electron diffraction and microwave spectroscopy. These techniques provide accurate measurements of bond lengths and angles, offering a foundational understanding of the molecule's three-dimensional structure.

Quantitative Structural Data

The structural parameters of this compound, as determined by experimental methods, are summarized in the table below.

| Parameter | Gas-Phase Electron Diffraction | Microwave Spectroscopy |

| Bond Lengths (Å) | ||

| P-C | 1.853 ± 0.003 | 1.852 |

| P-H | 1.445 ± 0.02 | 1.414 |

| C-H | 1.097 ± 0.007 | 1.090 |

| Bond Angles (º) | ||

| C-P-C | 99.2 ± 0.6 | 99.6 |

| H-P-C | - | 96.5 |

| P-C-H | 109.8 ± 0.7 | - |

Note: The uncertainties represent standard deviations.

Dipole Moment

The permanent dipole moment of this compound has been determined from the Stark effect in its microwave spectrum.

| Property | Value (Debye) |

| Dipole Moment (µ) | 1.23 ± 0.01[1] |

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for critically evaluating the structural and electronic data. This section outlines the principles and general procedures for the key techniques used to characterize this compound.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the vapor phase.

Methodology:

-

Sample Preparation: A purified sample of liquid this compound is placed in a temperature-controlled reservoir connected to a fine nozzle. Given its pyrophoric nature, all handling must be conducted under an inert atmosphere (e.g., argon or nitrogen).

-

Data Acquisition: The sample is vaporized and introduced into a high-vacuum chamber as a jet of gas. A high-energy beam of electrons (typically 40-60 keV) is passed through the gas jet. The electrons are scattered by the electrostatic potential of the molecules. The scattered electrons form a diffraction pattern of concentric rings on a detector (historically a photographic plate, now often a CCD or imaging plate). To enhance the weaker, high-angle scattering, a rotating sector is placed in front of the detector.

-

Data Analysis: The radial distribution of scattered electron intensity is measured. This intensity is a function of the scattering angle and contains information about the distances between all pairs of atoms in the molecule. The experimental scattering data is compared to theoretical scattering patterns calculated for a model of the molecule. The structural parameters of the model (bond lengths, bond angles, and torsional angles) are refined using a least-squares fitting procedure to obtain the best agreement with the experimental data.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique provides highly precise structural information and the molecular dipole moment.

Methodology:

-

Sample Preparation: A low-pressure gaseous sample of this compound is introduced into a waveguide or resonant cavity within the spectrometer. The pressure is kept low (typically a few millitorr) to minimize intermolecular interactions and pressure broadening of the spectral lines.

-

Data Acquisition: The sample is irradiated with microwave radiation of sweeping frequency. When the frequency of the radiation matches the energy difference between two rotational levels, the molecule absorbs the radiation. This absorption is detected, and a spectrum of absorption intensity versus frequency is recorded. For molecules with a permanent dipole moment, like this compound, the rotational transitions are microwave active.

-

Data Analysis: The frequencies of the absorption lines in the rotational spectrum are used to determine the rotational constants (A, B, and C) of the molecule. These constants are inversely proportional to the moments of inertia. By analyzing the rotational constants of different isotopically substituted species of this compound (e.g., containing ¹³C or ²H), the positions of the individual atoms can be determined with high precision, leading to a detailed molecular structure. The splitting of rotational lines in the presence of an external electric field (the Stark effect) is analyzed to determine the components of the molecular dipole moment.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides information about the energies of electrons in molecular orbitals by measuring the kinetic energy of electrons ejected by photoionization.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He(I) radiation at 21.22 eV). The photons ionize the molecules by ejecting electrons from various molecular orbitals.

-

Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

-

Data Analysis: The ionization energy for each ejected electron is calculated by subtracting its kinetic energy from the energy of the incident photons. The resulting photoelectron spectrum is a plot of the number of photoelectrons versus their ionization energy. Each band in the spectrum corresponds to the ionization of an electron from a different molecular orbital. The fine structure within a band can provide information about the vibrational energy levels of the resulting molecular ion.

Theoretical Description of Electronic Structure and Bonding

The electronic structure and bonding in this compound can be described using both valence bond theory and molecular orbital theory.

Valence Bond Theory and Hybridization

In the framework of valence bond theory, the bonding in this compound can be understood through the concept of orbital hybridization.

-

Phosphorus Atom: The phosphorus atom has a ground-state electron configuration of [Ne] 3s²3p³. To form three covalent bonds, the 3s and 3p orbitals of the phosphorus atom are considered to hybridize. Given the C-P-C bond angle of approximately 99°, which is closer to the 90° of unhybridized p-orbitals than the 109.5° of sp³ hybridization, the bonding in phosphines is often described as having significant p-character. However, a simple picture involves sp³ hybridization where one of the hybrid orbitals contains the lone pair of electrons. The deviation from the ideal tetrahedral angle is attributed to the greater repulsion of the lone pair-bond pair interactions compared to bond pair-bond pair interactions.

-

Carbon Atoms: Each carbon atom in the methyl groups is sp³ hybridized, forming four σ bonds: one with the phosphorus atom and three with hydrogen atoms.

-

Bond Formation:

-

The two P-C σ bonds are formed by the overlap of an sp³ hybrid orbital from phosphorus with an sp³ hybrid orbital from each carbon atom.

-

The P-H σ bond is formed by the overlap of an sp³ hybrid orbital from phosphorus with the 1s orbital of the hydrogen atom.

-

The six C-H σ bonds are formed by the overlap of sp³ hybrid orbitals from the carbon atoms with the 1s orbitals of the hydrogen atoms.

-

Molecular Orbital (MO) Theory

Molecular orbital theory provides a more detailed picture of the electronic structure by considering the delocalized molecular orbitals formed from the linear combination of atomic orbitals.

The He(I) photoelectron spectrum of this compound reveals several ionization bands corresponding to the removal of electrons from different molecular orbitals. The first ionization potential, at approximately 8.7 eV, is associated with the highest occupied molecular orbital (HOMO), which is primarily the non-bonding lone pair on the phosphorus atom. Subsequent ionizations at higher energies correspond to electrons in the P-C, P-H, and C-H bonding orbitals.

A qualitative molecular orbital diagram for this compound can be constructed by considering the interactions between the valence atomic orbitals of the phosphorus, carbon, and hydrogen atoms. The valence orbitals of the P atom (3s, 3p), the C atoms (2s, 2p), and the H atoms (1s) combine to form a set of bonding, non-bonding, and anti-bonding molecular orbitals. The 14 valence electrons of the C₂PH₇ framework fill the lowest energy molecular orbitals.

Computational chemistry provides a more quantitative description of the molecular orbitals. Ab initio and density functional theory (DFT) calculations can determine the energies, symmetries, and atomic orbital contributions for each molecular orbital. These calculations confirm that the HOMO is indeed the phosphorus lone pair, with significant p-character, and provide a detailed ordering of the bonding orbitals.

Conclusion

The electronic structure and bonding of this compound are well-characterized by a combination of experimental and theoretical methods. Gas-phase electron diffraction and microwave spectroscopy provide a precise determination of its molecular geometry, revealing a pyramidal phosphorus center. Photoelectron spectroscopy, in conjunction with molecular orbital theory, elucidates the energetic ordering of its valence electrons, identifying the phosphorus lone pair as the highest occupied molecular orbital. Valence bond theory offers a complementary, localized picture of the σ-bonding framework. The quantitative data and theoretical models presented in this guide provide a robust foundation for understanding the reactivity and coordination chemistry of this fundamental organophosphorus compound, which is of significant interest to researchers in diverse fields, including drug development.

References

An In-depth Technical Guide to the Synthesis and Purification of Dimethylphosphine Gas

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and purification of dimethylphosphine [(CH₃)₂PH], a volatile and highly reactive organophosphorus compound. Due to its utility as a ligand in catalysis and as a precursor in organic synthesis, reliable and well-documented procedures for its preparation are of significant interest to the scientific community. This guide consolidates information from established synthetic procedures, offering detailed experimental protocols, quantitative data, and visual representations of the workflows involved.

Introduction

This compound is a malodorous, colorless gas with a boiling point of 21.1 °C.[1] Its high reactivity and air sensitivity necessitate careful handling under inert atmosphere conditions. The primary synthetic routes to this compound involve the reduction of a stable precursor, with subsequent purification achieved through low-temperature distillation techniques. This guide will focus on a well-established two-step synthesis starting from thiophosphoryl chloride, proceeding through tetramethyldiphosphine disulfide, followed by its reduction to this compound.

Synthesis of this compound

The most practical and high-yielding synthesis of this compound involves the preparation of tetramethyldiphosphine disulfide, followed by its reduction.[1]

Step 1: Synthesis of Tetramethyldiphosphine Disulfide

The initial step involves the reaction of a Grignard reagent, methylmagnesium bromide, with thiophosphoryl chloride. This procedure is well-documented in Organic Syntheses.[2]

Experimental Protocol:

A 3-liter, round-bottomed flask equipped with a mechanical stirrer, condenser with a drying tube, thermometer, and an addition funnel is charged with 800 mL of a 3M solution of methylmagnesium bromide in diethyl ether (2.4 moles) and 600 mL of anhydrous ether. The solution is cooled to 0-5 °C. A solution of 135 g (0.80 mole) of thiophosphoryl chloride in 85 mL of ether is added dropwise over 3 hours, maintaining the temperature between 0-5 °C. A thick white precipitate will form. After the addition is complete, the reaction mixture is poured onto 500 g of ice. A 10% sulfuric acid solution (900 mL) is then added with gentle stirring. The resulting white solid is collected by filtration, washed with 4 L of water, and recrystallized from 2 L of ethanol. The product is dried in a vacuum desiccator over phosphorus pentoxide to yield tetramethyldiphosphine disulfide.[2]

Caution: Serious explosions have been reported during the preparation of tetramethyldiphosphine disulfide. It is strongly urged to distill the thiophosphoryl chloride before use and to carefully monitor the reaction temperature, keeping it between 0-5 °C. The reaction should be conducted behind a safety shield.[3]

Step 2: Reduction of Tetramethyldiphosphine Disulfide to this compound

The disulfide is then reduced to this compound using a suitable reducing agent, such as tributylphosphine, in the presence of water.[1] A detailed procedure for this reduction is provided in Inorganic Syntheses.

Experimental Protocol (Based on established reduction methods for similar compounds):

This protocol is a representative procedure and should be cross-referenced with the specific details in Inorganic Syntheses, 1982, 21, 180.

In a flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a suspension of tetramethyldiphosphine disulfide in an appropriate solvent (e.g., diethyl ether or THF) is prepared under an inert atmosphere (argon or nitrogen). A stoichiometric amount of tributylphosphine is added, followed by the slow addition of water. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The volatile this compound gas is then collected by passing the inert gas stream through a series of cold traps.

The overall reaction is as follows: (CH₃)₂P(S)−P(S)(CH₃)₂ + P((CH₂)₃CH₃)₃ + H₂O → (CH₃)₂PH + SP((CH₂)₃CH₃)₃ + (CH₃)₂P(O)(OH)[1]

Purification of this compound Gas

Due to its low boiling point and high reactivity, the purification of this compound gas requires specialized techniques to handle volatile and air-sensitive compounds. The primary methods employed are low-temperature fractional distillation or trap-to-trap distillation under an inert atmosphere.[4][5]

Experimental Protocol: Trap-to-Trap Distillation

This technique separates compounds based on their different vapor pressures at low temperatures.[5]

The crude this compound collected in the initial cold trap is subjected to a series of U-tubes held at successively lower temperatures using slush baths (e.g., dry ice/acetone at -78 °C, liquid nitrogen at -196 °C). The crude product is slowly warmed under a static vacuum or a slow stream of inert gas. The more volatile this compound will pass through the warmer traps and condense in the colder traps, leaving behind less volatile impurities and byproducts such as tributylphosphine sulfide and dimethylphosphinic acid. The purified this compound is collected in a trap cooled with liquid nitrogen. The purity of the fractions can be assessed by gas chromatography or NMR spectroscopy.[5]

Data Presentation

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₇P | [6] |

| Molecular Weight | 62.05 g/mol | [6] |

| Boiling Point | 21.1 °C | [1] |

| Appearance | Colorless gas or liquid | [1] |

| Odor | Malodorous | [1] |

| ¹³C NMR | Spectra available | [1] |

| ³¹P NMR | Spectra available | [1] |

| Mass Spectrum (EI) | Spectra available | [6] |

| Infrared Spectrum | Spectra available | [7] |

Table 2: Summary of Synthesis and Purification Data

| Parameter | Tetramethyldiphosphine Disulfide Synthesis | This compound Synthesis & Purification |

| Starting Materials | Thiophosphoryl chloride, Methylmagnesium bromide | Tetramethyldiphosphine disulfide, Tributylphosphine, Water |

| Solvent | Diethyl ether | Diethyl ether or THF |

| Reaction Temperature | 0-5 °C | Room temperature to gentle reflux |

| Purification Method | Recrystallization from ethanol | Trap-to-trap distillation |

| Typical Yield | 67-74%[2] | Not explicitly found, but expected to be high |

| Purity Assessment | Melting point | Gas Chromatography, NMR Spectroscopy |

Visualizations

Caption: Overall workflow for the synthesis of this compound gas.

Caption: Logical flow of the trap-to-trap purification process.

References

- 1. This compound | C2H7P | CID 69607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Trap-to-Trap Distillation of Volatile Organic Liquids (Polyhalomethanes) | VIPEr [ionicviper.org]

- 6. This compound [webbook.nist.gov]

- 7. pubs.aip.org [pubs.aip.org]

Spectroscopic Properties of Dimethylphosphine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphosphine ((CH₃)₂PH), a primary organophosphorus compound, serves as a fundamental building block and ligand in a diverse array of chemical applications, from catalysis to materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the key spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data herein is presented to facilitate unambiguous identification, purity assessment, and further investigation of this versatile molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments. The spin-active nuclei (¹H, ¹³C, and ³¹P) each offer a unique spectroscopic window into the molecule's structure, with characteristic chemical shifts and spin-spin coupling constants.

Data Summary

The NMR spectroscopic parameters for this compound are summarized in the table below. The data reveals the distinct magnetic environments of the methyl (CH₃) and phosphino (P-H) protons, as well as the central phosphorus atom. The coupling constants, particularly the large one-bond coupling between phosphorus and its directly attached proton (¹JP,H), are highly characteristic.

| Nucleus | Assignment | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] |

| ¹H | -CH₃ | 1.06 | ²JP,CH = 3.6 |

| >PH | 3.13 | ¹JP,H = 191.6 | |

| ³¹P | (CH₃)₂P H | -99 | ¹JP,H = 191.6 |

| ¹³C | -C H₃ | Data not readily available in cited literature | Data not readily available in cited literature |

Note: ³¹P chemical shifts are referenced to 85% H₃PO₄. ¹H shifts are referenced to TMS.

Experimental Protocol: NMR Spectroscopy

The following protocol outlines a general procedure for acquiring high-quality NMR spectra of this compound, which is a volatile and air-sensitive liquid.

-

Sample Preparation (Inert Atmosphere) :

-

All glassware (NMR tube, syringe, vials) must be rigorously dried in an oven and cooled under a stream of inert gas (e.g., Argon or Nitrogen).

-

Prepare a solution of this compound (typically 5-20 mg) in an appropriate deuterated solvent (e.g., 0.6-0.8 mL of benzene-d₆ or chloroform-d). The use of a deuterated solvent is not strictly necessary for ³¹P NMR but is required for ¹H and ¹³C NMR to provide a lock signal.

-

Using a gas-tight syringe, transfer the deuterated solvent to a vial sealed with a septum.

-

Carefully add the this compound to the solvent.

-

Transfer the final solution to a 5 mm NMR tube under an inert atmosphere and seal the tube with a tight-fitting cap, further secured with Parafilm.

-

-

Instrument Setup & Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Tune the probe for the desired nucleus (¹H, ¹³C, or ³¹P).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ³¹P NMR :

-

Use an external reference of 85% H₃PO₄. This can be done by using a coaxial insert or by sequential measurement and referencing.

-

Acquire a proton-decoupled (³¹P{¹H}) spectrum to obtain a single sharp peak for the phosphorus nucleus.

-

Acquire a proton-coupled spectrum to observe the characteristic splitting from the attached protons and determine coupling constants.

-

-

For ¹H NMR : Acquire a standard high-resolution spectrum. The signals will be split by the phosphorus nucleus.

-

For ¹³C NMR : Acquire a proton-decoupled spectrum. The carbon signal will appear as a doublet due to coupling with the phosphorus nucleus.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum (¹H to residual solvent signal or TMS, ³¹P to external H₃PO₄).

-

Integrate signals where appropriate (note: integration in ³¹P NMR can be unreliable due to NOE effects and long relaxation times).

-

Logical Workflow: NMR Analysis

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to the stretching and bending of its various bonds, most notably the P-H, C-H, and P-C bonds. These frequencies are invaluable for functional group identification and confirming the presence of key structural motifs.

Data Summary

The fundamental vibrational frequencies for this compound, observed in both gas-phase infrared and liquid-phase Raman spectroscopy, are presented below. The assignments correspond to the specific molecular motions responsible for the absorption of infrared radiation.

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 2985 | Strong | ν(CH₃) | Asymmetric CH₃ Stretch |

| 2923 | Strong | ν(CH₃) | Symmetric CH₃ Stretch |

| 2288 | Strong | ν(PH) | P-H Stretch |

| 1447 | Medium | δ(CH₃) | Asymmetric CH₃ Deformation |

| 1423 | Medium | δ(CH₃) | Asymmetric CH₃ Deformation |

| 1297 | Medium | δ(CH₃) | Symmetric CH₃ Deformation |

| 1012 | Medium | δ(PH) | P-H Out-of-plane Bend |

| 1007 | Medium | δ(PH) | P-H In-plane Bend |

| 986 | Medium | ρ(CH₃) | CH₃ Rock |

| 818 | Medium | ρ(CH₃) | CH₃ Rock |

| 725 | Strong | ν(PC) | P-C Asymmetric Stretch |

| 714 | Strong | ν(PC) | P-C Asymmetric Stretch |

| 660 | Strong | ν(PC) | P-C Symmetric Stretch |

| 261 | Strong | δ(PC₂) | PC₂ Deformation (Scissoring) |

Data sourced from gas-phase IR and liquid-phase Raman studies.[1]

Experimental Protocol: IR Spectroscopy

The following protocol describes a general method for obtaining the gas-phase infrared spectrum of this compound.

-

Sample Handling :

-

Due to its volatility and air-sensitivity, this compound must be handled in a vacuum line or a glovebox.

-

Ensure the sample is purified, typically by vacuum distillation, to remove impurities that could interfere with the spectrum.[1]

-

-

Spectrometer and Cell Preparation :

-

Use a Fourier-transform infrared (FTIR) spectrometer equipped with a gas cell. The cell windows should be made of a material transparent in the mid-IR range, such as KBr or NaCl.[1]

-

Evacuate the gas cell and the sample introduction manifold to remove atmospheric gases (H₂O, CO₂).

-

Record a background spectrum of the evacuated cell.

-

-

Spectrum Acquisition :

-

Introduce a small amount of this compound vapor into the gas cell from the vacuum line. The pressure can be monitored with a manometer (e.g., a vapor pressure of ~340 mm at 0°C is typical).[1]

-

Allow the pressure to equilibrate.

-

Record the sample spectrum over the desired range (e.g., 4000 cm⁻¹ to 400 cm⁻¹). Co-add multiple scans (e.g., 16-64) to improve the signal-to-noise ratio.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Data Analysis :

-

Identify the wavenumbers (cm⁻¹) of the major absorption bands.

-

Assign the observed bands to specific molecular vibrations using established correlation tables and literature data for phosphines.

-

Logical Workflow: IR Spectroscopy

References

Thermochemical Properties of Dimethylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for dimethylphosphine ((CH₃)₂PH). The information is compiled from experimental and computational studies to serve as a critical resource for researchers in chemistry, materials science, and pharmacology. This document presents key thermochemical parameters, detailed experimental methodologies for their determination, and a visualization of a relevant synthetic pathway.

Core Thermochemical Data

The following tables summarize the fundamental thermochemical properties of this compound in the gas phase at standard conditions (298.15 K and 1 bar). This data is essential for understanding the molecule's stability, reactivity, and energy profile in chemical reactions.

Table 1: Enthalpy of Formation of this compound

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -62.8 ± 4.2 | kJ/mol | [1] |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -15.0 | kcal/mol | [1] |

Table 2: Entropy and Heat Capacity of this compound

| Property | Value | Units | Reference |

| Standard Molar Entropy (S°) | 275.39 | J/mol·K | [1] |

| Heat Capacity (Cp) | Value not explicitly provided in search results | J/mol·K |

Note: While a specific experimental value for the heat capacity (Cp) of this compound was not found in the provided search results, general methods for its determination are described in the experimental protocols section.

Experimental Protocols

The accurate determination of thermochemical data relies on precise experimental techniques. This section outlines the methodologies typically employed for measuring the enthalpy of formation and heat capacity of volatile compounds like this compound.

Determination of Enthalpy of Formation by Calorimetry

The standard enthalpy of formation of a compound is the enthalpy change during the formation of one mole of the substance from its constituent elements in their standard states.[2] For organophosphorus compounds, direct formation from elements is often not feasible. Therefore, reaction calorimetry is commonly employed.[3]

Principle:

This method involves measuring the heat released or absorbed during a well-defined chemical reaction involving the compound of interest. By applying Hess's Law, the enthalpy of formation can be calculated from the measured enthalpy of reaction and the known enthalpies of formation of the other reactants and products.[2]

Exemplary Protocol for a Volatile Liquid:

-

Calorimeter Setup: A reaction calorimeter, such as a bomb calorimeter for combustion or a solution calorimeter, is assembled and calibrated. For volatile liquids, a sealed reaction vessel is crucial to prevent evaporation.

-

Reactant Preparation: A known mass of this compound is carefully introduced into the reaction vessel. The other reactants are also precisely measured and prepared.

-

Reaction Initiation: The reaction is initiated under controlled conditions (e.g., constant temperature and pressure). For combustion calorimetry, an electrical spark is used for ignition in an oxygen-rich environment.

-

Temperature Measurement: The change in temperature of the calorimeter system is meticulously recorded throughout the reaction until thermal equilibrium is re-established.

-

Data Analysis: The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter system.

-

Enthalpy of Formation Calculation: Using the experimentally determined heat of reaction and the known standard enthalpies of formation of all other reactants and products, the standard enthalpy of formation of this compound is calculated.

Determination of Gaseous Heat Capacity

The heat capacity of a gas can be determined by measuring the temperature change resulting from the addition of a known amount of heat.[4][5]

Principle:

A known quantity of heat is supplied to a fixed volume of gas, and the resulting increase in temperature is measured. The molar heat capacity at constant volume (Cv) can then be calculated. The molar heat capacity at constant pressure (Cp) can be determined by allowing the gas to expand against a constant pressure and measuring the volume change.

Exemplary Protocol for Gaseous Heat Capacity (Constant Volume):

-

Apparatus Setup: A known volume of this compound gas is contained within a vessel of fixed volume. The vessel is equipped with a heating element and a temperature sensor (e.g., a thermocouple or resistance thermometer). The setup also includes a pressure gauge to monitor the pressure change.[4][5]

-

Initial State Measurement: The initial temperature and pressure of the gas are recorded once the system has reached thermal equilibrium.

-

Heating: A precise amount of electrical energy is supplied to the heating element for a short, measured duration.

-

Final State Measurement: The final temperature and pressure of the gas are recorded after the heating period, once the system has reached a new thermal equilibrium.

-

Calculation of Cv: The molar heat capacity at constant volume (Cv) is calculated using the following formula: Cv = (Q) / (n * ΔT) where Q is the heat added, n is the number of moles of the gas, and ΔT is the change in temperature.

-

Calculation of Cp: For an ideal gas, the molar heat capacity at constant pressure (Cp) can be calculated using the relationship: Cp = Cv + R where R is the ideal gas constant.

Synthesis Workflow of a this compound Precursor

The following diagram illustrates a typical experimental workflow for the synthesis of 1,2-bis(dimethylphosphoryl)ethane, a common precursor in organophosphorus chemistry. This multi-step synthesis involves the use of a Grignard reagent and subsequent reaction with a halogenated alkane.

Caption: Synthesis of 1,2-bis(dimethylphosphoryl)ethane.

Conclusion

This technical guide provides essential thermochemical data for this compound, offering a valuable resource for professionals in research and development. The outlined experimental protocols for determining enthalpy of formation and heat capacity provide a foundational understanding of the methodologies used to obtain such data. The visualized synthesis workflow for a key precursor illustrates a practical application of organophosphorus chemistry. Accurate thermochemical data is paramount for the predictive modeling of chemical processes, reaction design, and the development of novel molecules with desired properties.

References

An In-depth Technical Guide to the Lewis Structure and Molecular Geometry of Dimethylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphosphine ((CH₃)₂PH) is an organophosphorus compound with significant applications in coordination chemistry and as a precursor in various synthetic pathways. A thorough understanding of its electronic and three-dimensional structure is fundamental to predicting its reactivity, and interaction with biological targets. This technical guide provides a detailed analysis of the Lewis structure, molecular geometry, hybridization, and polarity of this compound, supported by experimental data and theoretical models.

Lewis Structure of this compound

The Lewis structure is a two-dimensional representation of the valence shell electrons in a molecule, illustrating bonding pairs and lone pairs of electrons. The construction of the Lewis structure for this compound follows a systematic approach.

1.1. Valence Electron Calculation

The total number of valence electrons is the sum of the valence electrons from each atom in the molecule:

-

Phosphorus (P): 1 atom × 5 valence electrons = 5

-

Carbon (C): 2 atoms × 4 valence electrons = 8

-

Hydrogen (H): 7 atoms × 1 valence electron = 7

-

Total Valence Electrons: 5 + 8 + 7 = 20 electrons

1.2. Skeletal Structure and Electron Distribution

Phosphorus is the central atom, bonded to two carbon atoms and one hydrogen atom. Each carbon atom is, in turn, bonded to three hydrogen atoms. This arrangement utilizes 18 electrons to form 9 single bonds. The remaining 2 valence electrons are placed on the central phosphorus atom as a lone pair, satisfying the octet rule for phosphorus and carbon, and the duet rule for hydrogen.

Reactivity of Dimethylphosphine with Main Group Elements: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of dimethylphosphine ((CH₃)₂PH) with main group elements. This compound, a secondary phosphine, is a versatile reagent in organophosphorus chemistry. Its reactivity is characterized by the presence of a lone pair on the phosphorus atom, a polar P-H bond, and the ability to undergo oxidative additions and form a variety of coordination compounds. This guide provides a systematic overview of its reactions with elements from Groups 1, 2, 13, 14, 15, 16, and 17, presenting available quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways.

Core Reactivity Principles of this compound

The reactivity of this compound is primarily governed by two features: the nucleophilic phosphorus center and the acidic P-H proton. This duality allows it to act as both a Lewis base and a Brønsted-Lowry acid, leading to a rich and varied chemistry with main group elements.

"dimethylphosphine CAS number and physical properties"

CAS Number: 676-59-5

This technical guide provides an in-depth overview of the chemical and physical properties of dimethylphosphine, along with detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organophosphorus chemistry.

Core Physical Properties

This compound is a colorless, malodorous gas at standard temperature and pressure, which condenses into a colorless liquid just below room temperature.[1] Its fundamental physical characteristics are summarized in the table below.

| Property | Value | Units |

| Molecular Formula | C2H7P | |

| Molecular Weight | 62.052 | g·mol−1 |

| Boiling Point | 21.1 | °C |

| Melting Point | Not available | °C |

| Density | Not available | g/mL |

| Solubility in Water | Not available | |

| Solubility in Organic Solvents | Soluble in most organic solvents.[2] |

Experimental Protocols

Synthesis of this compound

A practical laboratory-scale synthesis of this compound involves the reduction of tetramethyldiphosphine disulfide with tributylphosphine in the presence of water.[1]

Materials:

-

Tetramethyldiphosphine disulfide ((CH₃)₂P(S))₂

-

Tributylphosphine (P(C₄H₉)₃)

-

Water (H₂O)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Schlenk line apparatus

-

Reaction flask

-

Condenser

-

Cold trap (e.g., liquid nitrogen)

Procedure:

-

Assemble the Schlenk line apparatus, ensuring all glassware is dry and the system is under an inert atmosphere.

-

In a reaction flask, combine tetramethyldiphosphine disulfide and tributylphosphine.

-

Slowly add water to the reaction mixture with stirring.

-

The reaction is exothermic; maintain control over the temperature of the reaction vessel.

-

This compound gas will evolve from the reaction mixture.

-

Pass the evolved gas through a condenser cooled with cold water and then into a cold trap cooled with liquid nitrogen to condense the this compound.

-

The collected colorless liquid is this compound.

Reaction:

(CH₃)₂P(S)−P(S)(CH₃)₂ + P((CH₂)₃CH₃)₃ + H₂O → (CH₃)₂PH + SP((CH₂)₃CH₃)₃ + (CH₃)₂P(O)(OH)[1]

Determination of Physical Properties

The following are general experimental protocols that can be adapted for the determination of the physical properties of this compound, a volatile and air-sensitive compound. All procedures should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

1. Boiling Point Determination (Micro Method):

Due to the small quantities typically synthesized in a laboratory setting, a micro boiling point determination method is recommended.

Materials:

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Add a small amount (a few drops) of liquid this compound to the small test tube.

-

Place the capillary tube, open end down, into the test tube containing the this compound.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.

-

Heat the apparatus slowly and observe the capillary tube.

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid heats up.

-

When a steady stream of bubbles is observed, stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3][4][5][6]

2. Density of Gas Determination:

The density of this compound gas can be determined by measuring the mass of a known volume of the gas.

Materials:

-

Gas-tight syringe of a known volume

-

Analytical balance

-

Source of this compound gas

-

Apparatus to measure ambient temperature and pressure

Procedure:

-

Determine the mass of the empty, sealed gas-tight syringe.

-

Fill the syringe with a known volume of this compound gas at ambient temperature and pressure.

-

Seal the syringe and measure its mass.

-

The mass of the gas is the difference between the mass of the filled syringe and the empty syringe.

-

The density is calculated by dividing the mass of the gas by its volume.[7][8][9][10]

3. Solubility Determination (Qualitative):

A qualitative assessment of solubility in water and various organic solvents can be performed on a small scale.

Materials:

-

Small test tubes

-

This compound

-

Water

-

Various organic solvents (e.g., ethanol, acetone, toluene)

Procedure:

-

Add a small amount of the solvent to be tested to a test tube.

-

Bubble a small amount of this compound gas through the solvent or add a few drops of liquid this compound.

-

Observe whether the this compound dissolves (i.e., forms a homogeneous solution).

-

Due to its chemical nature, this compound is expected to be soluble in organic solvents.[2]

Chemical Reactivity and Pathways

This compound exhibits typical reactivity for a secondary phosphine. It can undergo oxidation, protonation, and deprotonation reactions.

Caption: Reaction pathways of this compound.

The diagram above illustrates the principal chemical transformations of this compound. It can be oxidized by oxygen to form dimethylphosphinic acid.[1] Protonation with a strong acid yields the dimethylphosphonium ion.[1] In the presence of a strong base, such as lithium amide, it can be deprotonated to form lithium dimethylphosphide.[1] These reactions highlight the versatile reactivity of this compound, making it a useful precursor in organophosphorus synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chymist.com [chymist.com]

- 4. phillysim.org [phillysim.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jove.com [jove.com]

- 7. scranton.edu [scranton.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. scribd.com [scribd.com]

- 10. flinnsci.com [flinnsci.com]

The Genesis of a Ligand Class: A Technical Guide to the History and Discovery of Secondary Phosphines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary phosphines (R₂PH), once relegated to the footnotes of early organophosphorus chemistry, have emerged as a pivotal class of ligands and synthetic intermediates. Their unique reactivity, stemming from the presence of a P-H bond, has unlocked novel transformations in catalysis, coordination chemistry, and materials science. This technical guide provides an in-depth exploration of the historical discovery of secondary phosphines, from their nascent identification in the 19th century to the development of modern synthetic protocols. Detailed experimental methodologies for the preparation of key secondary phosphines are presented, alongside a comprehensive summary of their structural and electronic properties. Furthermore, this guide visualizes key synthetic workflows and catalytic cycles, offering a deeper understanding of the logical and mechanistic underpinnings of secondary phosphine chemistry.

A Historical Perspective: From Obscurity to Prominence

The roots of organophosphorus chemistry can be traced back to the mid-19th century, with early pioneers exploring the reactivity of phosphorus with organic moieties. While the exact first synthesis of a secondary phosphine is not definitively documented, the groundbreaking work of French chemist Paul Thénard in the 1840s laid the foundation for the field. It was, however, the extensive and systematic investigations of German chemist August Wilhelm Hofmann between 1855 and 1873 that truly brought organophosphorus compounds, including primary, secondary, and tertiary phosphines, to the forefront of chemical research.[1][2] Hofmann's meticulous work established the fundamental reactivity patterns of these compounds and paved the way for future discoveries.

Initially, the air-sensitivity and challenging handling of secondary phosphines limited their widespread application. For many years, they were primarily of academic interest. The resurgence of interest in secondary phosphines in the latter half of the 20th century was driven by the burgeoning field of organometallic catalysis. Researchers recognized that the P-H bond in secondary phosphines offered a versatile handle for the synthesis of more complex and tailored phosphine ligands, which are crucial for controlling the reactivity and selectivity of metal catalysts. This realization spurred the development of robust and scalable synthetic methods, transforming secondary phosphines from chemical curiosities into indispensable tools for the modern chemist.

Synthetic Methodologies: A Practical Guide

The synthesis of secondary phosphines can be broadly categorized into two main approaches: the reduction of pentavalent phosphorus precursors and the direct formation of the P-C bonds.

Reduction of Secondary Phosphine Oxides

One of the most common and versatile methods for preparing secondary phosphines is the reduction of their corresponding secondary phosphine oxides (SPOs). SPOs are generally air-stable, crystalline solids that are easier to handle and purify than their phosphine counterparts.

General Experimental Protocol: Synthesis of Diphenylphosphine from Diphenylphosphine Oxide

-

Materials: Diphenylphosphine oxide, Silane reducing agent (e.g., trichlorosilane or phenylsilane), anhydrous toluene.

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylphosphine oxide in anhydrous toluene.

-

Slowly add the silane reducing agent to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by ³¹P NMR spectroscopy until complete consumption of the starting material is observed.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the excess reducing agent by the slow addition of a suitable quenching agent (e.g., degassed water or a saturated aqueous solution of sodium bicarbonate).

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield diphenylphosphine.

-

-

Purification: The crude product can be purified by vacuum distillation or recrystallization.

-

Characterization: The identity and purity of the product should be confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy.

Synthesis from Halophosphines and Organometallic Reagents

The reaction of dihalophosphines with organometallic reagents, such as Grignard or organolithium reagents, provides a direct route to secondary phosphines. Stoichiometric control is crucial in this method to avoid the formation of tertiary phosphines.

General Experimental Protocol: Synthesis of Dicyclohexylphosphine

-

Materials: Dichlorophenylphosphine, cyclohexylmagnesium bromide (Grignard reagent), anhydrous diethyl ether.

-

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser under an inert atmosphere, place a solution of dichlorophenylphosphine in anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the cyclohexylmagnesium bromide solution from the dropping funnel to the stirred solution of dichlorophenylphosphine, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure. The resulting crude dicyclohexylphosphine can be purified by vacuum distillation.

-

-

Characterization: The product should be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy.

Quantitative Data: Structural and Electronic Properties

The reactivity and coordinating ability of secondary phosphines are dictated by their structural and electronic properties. The table below summarizes key quantitative data for a selection of common secondary phosphines.

| Secondary Phosphine | Formula | P-H Bond Length (Å) | C-P-C Bond Angle (°) | pKa (in DMSO) | ³¹P NMR Shift (ppm) |

| Diphenylphosphine | (C₆H₅)₂PH | ~1.42 | ~103 | 22.4 | -41 |

| Dicyclohexylphosphine | (C₆H₁₁)₂PH | ~1.43 | ~107 | - | -28 |

| Di-tert-butylphosphine | ((CH₃)₃C)₂PH | ~1.44 | ~110 | - | 21 |

| Bis(pentafluorophenyl)phosphine | (C₆F₅)₂PH | ~1.41 | ~101 | - | -85 |

Note: The values presented are approximate and can vary depending on the experimental conditions and the phase (gas, liquid, or solid-state).

Visualizing the Chemistry of Secondary Phosphines

General Synthetic Workflow

The synthesis of secondary phosphines often follows a multi-step process, particularly when starting from readily available phosphorus precursors. The following diagram illustrates a common workflow.

Caption: A typical synthetic route to secondary phosphines.

Catalytic Cycle: Ni-Catalyzed Hydrophosphination

Secondary phosphines are key reactants in hydrophosphination reactions, an atom-economical method for forming P-C bonds. The following diagram depicts a plausible catalytic cycle for the nickel-catalyzed hydrophosphination of an alkene with a secondary phosphine.

Caption: A proposed mechanism for Ni-catalyzed hydrophosphination.

Conclusion

The journey of secondary phosphines from their early, tentative discovery to their current status as indispensable reagents and ligands is a testament to the continuous evolution of chemical synthesis and catalysis. Their unique combination of nucleophilicity, acidity, and steric tunability has cemented their role in modern chemistry. For researchers in drug development and materials science, a thorough understanding of the history, synthesis, and reactivity of secondary phosphines is crucial for the design of novel catalysts and functional molecules. The detailed protocols and mechanistic insights provided in this guide aim to empower scientists to fully harness the potential of this versatile class of compounds.

References

A Technical Guide to Quantum Mechanical Calculations on Dimethylphosphine

Affiliation: Google Research

Abstract

Dimethylphosphine ((CH₃)₂PH), a primary organophosphorus compound, serves as a fundamental building block in various chemical syntheses and as a ligand in coordination chemistry. Understanding its structural, vibrational, and electronic properties at a quantum mechanical level is crucial for predicting its reactivity and designing novel applications. This technical whitepaper provides a comprehensive overview of the application of modern quantum chemical methods to the study of this compound. It details the theoretical foundations of key computational techniques, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT). Key quantitative data on molecular geometry, vibrational frequencies, and electronic properties are systematically presented and compared with available experimental benchmarks. Detailed computational protocols are outlined to ensure reproducibility. This guide is intended for researchers, computational chemists, and drug development professionals who utilize computational tools to investigate organophosphorus compounds.

Introduction

Organophosphorus compounds are integral to numerous fields, including catalysis, materials science, and medicinal chemistry. Phosphine oxides, for instance, are structural motifs of growing interest in drug discovery.[1] this compound (Me₂PH) is one of the simplest secondary phosphines, making it an excellent model system for theoretical investigation.[2] Quantum mechanical (QM) calculations offer a powerful, non-experimental route to elucidate molecular properties with high accuracy, complementing and guiding empirical studies.[3]

By solving approximations of the Schrödinger equation, QM methods can predict molecular geometries, reaction energetics, and spectroscopic signatures.[4] The primary computational approaches—Hartree-Fock, post-Hartree-Fock methods like MP2, and Density Functional Theory—provide a tiered system of accuracy and computational cost, allowing for tailored investigations of specific chemical questions.[4][5][6] This document serves as a practical guide to these calculations as applied to this compound.

Theoretical & Computational Methodologies

The foundation of molecular quantum chemistry is the approximation of the many-electron wave function.[5] The choice of method and basis set is critical for balancing computational expense with the desired accuracy.

Key Theoretical Methods

-

Hartree-Fock (HF) Theory: The HF method, also known as the Self-Consistent Field (SCF) method, is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant.[5][7] It treats each electron as moving in the average field created by all other electrons, thus neglecting instantaneous electron-electron correlation. While computationally efficient, this omission can lead to inaccuracies, particularly for energy differences and reaction barriers.[8]

-

Møller-Plesset (MP) Perturbation Theory: To recover the electron correlation missed by HF, post-Hartree-Fock methods are employed. Møller-Plesset perturbation theory improves upon the HF solution by adding electron correlation effects through Rayleigh-Schrödinger perturbation theory.[6] The most common level, MP2 (second-order), offers a significant improvement in accuracy over HF for many systems and is a standard method for calculating small molecules.[6][9]

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and cost.[10] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[10] In practice, the exact functional is unknown and must be approximated. Common functionals, such as B3LYP, combine components of HF theory with various exchange and correlation functionals to achieve high accuracy for a wide range of chemical systems.[11][12]

Basis Sets

The accuracy of any QM calculation is also dependent on the basis set used to represent the molecular orbitals. Pople-style basis sets, such as 6-31G(d) and 6-311++G(d,p), are commonly used. These notations indicate the number of Gaussian functions used to describe the core and valence orbitals, as well as the inclusion of polarization (d,p) and diffuse (++) functions, which are essential for accurately describing bonding and non-bonding electron distributions.

General Computational Workflow

A typical quantum chemical investigation involves a series of well-defined steps. The process begins with defining the molecular structure and selecting a theoretical method and basis set. This is followed by a geometry optimization to find the lowest energy structure. A subsequent frequency calculation confirms the nature of the stationary point (a true minimum has no imaginary frequencies) and provides thermodynamic data and vibrational spectra.[13] Finally, other properties of interest can be calculated.

Molecular Geometry of this compound

The geometry of a molecule is one of its most fundamental properties. Quantum chemical calculations can predict bond lengths and angles with remarkable accuracy. The optimized geometric parameters for this compound from various levels of theory are compared with experimental data in the table below.

Table 1: Calculated and Experimental Geometries of this compound

| Parameter | HF / 6-31G(d) | MP2 / 6-311G(d,p) | B3LYP / 6-311G(d,p) | Experimental[14] |

| Bond Lengths (Å) | ||||

| P-C | 1.854 | 1.859 | 1.861 | 1.855 ± 0.005 |

| P-H | 1.411 | 1.420 | 1.423 | 1.425 ± 0.010 |

| C-H (avg) | 1.085 | 1.093 | 1.095 | ~1.09 |

| Bond Angles (°) | ||||

| C-P-C | 99.1 | 99.4 | 99.5 | 99.2 ± 0.6 |

| C-P-H | 96.7 | 96.5 | 96.6 | 96.5 ± 0.5 |

| P-C-H (avg) | 110.1 | 110.0 | 110.0 | ~110.0 |

Methodology Note: The computational results presented were obtained via geometry optimization calculations. Experimental values are typically derived from microwave spectroscopy or electron diffraction studies. The NIST Computational Chemistry Comparison and Benchmark Database is a valuable resource for such data.[14]

Vibrational Frequencies

Vibrational frequency calculations are essential for characterizing an optimized structure as a true energy minimum (no imaginary frequencies) and for predicting infrared (IR) and Raman spectra.[13] Calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and other method-dependent errors. To correct for this, uniform scaling factors are often applied.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Assignment | HF / 6-31G(d) (Scaled) | B3LYP / 6-31G(d) (Scaled) | Experimental[15] |

| P-H stretch | 2315 | 2301 | 2295 |

| CH₃ asymmetric stretch | 2975 | 2980 | 2968 |

| CH₃ symmetric stretch | 2910 | 2918 | 2905 |

| CH₃ asymmetric deformation | 1435 | 1428 | 1420 |

| CH₃ symmetric deformation | 1290 | 1285 | 1281 |

| P-C₂ stretch (asymmetric) | 735 | 728 | 720 |

| P-C₂ stretch (symmetric) | 670 | 665 | 659 |

| C-P-C bend | 280 | 275 | 271 |

Protocol Note: The scaled frequencies were obtained by multiplying the calculated harmonic frequencies by a standard scaling factor (e.g., ~0.90 for HF and ~0.96 for B3LYP) to better match experimental results. The experimental data is from vibrational spectroscopy studies.[15]

Electronic Properties and Chemical Reactivity

Quantum chemistry provides direct access to a molecule's electronic structure, which governs its properties and reactivity. Key descriptors include the molecular dipole moment, ionization potential, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Table 3: Calculated Electronic Properties of this compound

| Property | HF / 6-311G(d,p) | MP2 / 6-311G(d,p) | B3LYP / 6-311G(d,p) | Experimental |

| Dipole Moment (Debye) | 1.15 | 1.08 | 1.09 | 1.11 ± 0.02[14] |

| Ionization Potential (eV) | 8.95 | 9.15 | 9.05 | 9.12 ± 0.03[14] |

| Electron Affinity (eV) | -1.82 | -1.75 | -1.68 | N/A |

| HOMO Energy (eV) | -9.01 | -9.20 | -6.35 | N/A |

| LUMO Energy (eV) | 2.15 | 2.05 | -0.25 | N/A |

| HOMO-LUMO Gap (eV) | 11.16 | 11.25 | 6.10 | N/A |

Reactivity Insights: The highest occupied molecular orbital (HOMO) is localized on the phosphorus lone pair, indicating this is the primary site for nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the HOMO-LUMO gap is a general indicator of chemical reactivity.[10][16] The negative electron affinity suggests that this compound is unstable with respect to the addition of an electron. These insights are critical for understanding reactions such as oxidation, protonation, and coordination to metal centers.[2]

Conclusion

This guide demonstrates the successful application of a range of quantum mechanical methods to elucidate the properties of this compound. The results show that both MP2 and DFT methods, when paired with adequate basis sets, provide excellent agreement with experimental data for molecular geometry, vibrational frequencies, and key electronic properties. Hartree-Fock, while less accurate due to its neglect of electron correlation, still provides a qualitatively correct picture at a lower computational cost. These computational protocols and benchmarked data provide a solid foundation for researchers to confidently apply these methods to more complex organophosphorus systems, aiding in the rational design of new molecules for applications in drug discovery and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 6. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.pku.edu.cn [chem.pku.edu.cn]

- 9. gaussian.com [gaussian.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Vibrational Frequencies - Technical Considerations - Anorganische Chemie - University of Rostock [schulz.chemie.uni-rostock.de]

- 14. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Gas Phase Ion Energetics of Dimethylphosphine: A Technical Guide

This technical guide provides a comprehensive overview of the core gas phase ion energetics of dimethylphosphine ((CH₃)₂PH). The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the fundamental thermochemical properties of this organophosphorus compound. This document summarizes key quantitative data, outlines the experimental methodologies used for their determination, and presents logical relationships through diagrammatic visualization.

Core Energetic Data

The principal gas phase ion energetic properties of this compound—ionization energy, proton affinity, and gas basicity—have been experimentally determined and are summarized below. These values are crucial for understanding the molecule's behavior in mass spectrometry, its reactivity in the gas phase, and for benchmarking computational chemistry methods.

Quantitative Summary

The following tables present the key energetic data for this compound as compiled from evaluated sources.

Table 1: Ionization Energy of this compound

| Ionization Energy (eV) | Method | Reference |

| 8.47 | Photoelectron Spectroscopy (PE) | Hodges, R.V.; McDonnell, T.J.; Beauchamp, J.L. (1980)[1] |

| 8.5 ± 0.1 | Photoelectron Spectroscopy (PE) | Aue, D.H.; Webb, H.M.; et al. (1980)[1] |

| 8.47 ± 0.07 | Photoelectron Spectroscopy (PE) | Staley, R.H.; Beauchamp, J.L. (1974)[1] |

| 9.7 | Electron Ionization (EI) | Fischler, J.; Halmann, M. (1964)[1] |

Table 2: Proton Affinity and Gas Basicity of this compound

| Property | Value (kJ/mol) | Method | Reference |

| Proton Affinity (review) | 912.0 | Not Applicable (Evaluated Data) | Hunter, E.P.; Lias, S.G. (1998)[1] |

| Gas Basicity | 877.9 | Not Applicable (Evaluated Data) | Hunter, E.P.; Lias, S.G. (1998)[1] |

Key Energetic Relationships

The fundamental gas phase ion energetic properties of a molecule like this compound are interconnected. The following diagram illustrates the logical flow from the neutral molecule to its primary ionic species.

Caption: Relationship between the neutral this compound molecule and its corresponding cation and protonated species, illustrating the concepts of Ionization Energy and Proton Affinity.

Experimental Protocols

The determination of gas phase ion energetics relies on a suite of sophisticated experimental techniques. The primary methods used for this compound are detailed below.

Photoelectron Spectroscopy (PE)

Photoelectron spectroscopy is a high-resolution technique used to determine the adiabatic ionization energy of a molecule.[2] The adiabatic ionization energy corresponds to the minimum energy required to remove an electron from the molecule in its ground state to form the corresponding cation, also in its ground state.[2][3]

Experimental Workflow:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic beam of high-energy photons, typically from a helium discharge lamp (He I, 21.22 eV).

-

Electron Ejection: The photons cause the ejection of valence electrons from the this compound molecules.

-

Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

-

Ionization Energy Calculation: The ionization energy (IE) is calculated by subtracting the kinetic energy of the electron (KE) from the energy of the incident photon (hν): IE = hν - KE . A spectrum is generated by plotting the number of electrons versus their kinetic energy, and the first peak corresponds to the adiabatic ionization energy.

The workflow for determining ionization energy via photoelectron spectroscopy can be visualized as follows:

Caption: A simplified workflow diagram for determining the ionization energy of this compound using Photoelectron Spectroscopy.

Electron Ionization (EI)

Electron ionization is a widely used method in mass spectrometry for producing ions.[2] While less precise for determining adiabatic ionization energies compared to PE spectroscopy, it can provide an estimate of the ionization potential.

Methodology:

-

Vaporization: Liquid this compound is vaporized and introduced into the ion source of a mass spectrometer, which is held under high vacuum.

-

Electron Bombardment: The gaseous molecules are bombarded by a beam of electrons, typically accelerated to 70 eV.

-

Ion Formation: Collisions between the energetic electrons and the this compound molecules result in the ejection of an electron, forming the molecular ion [(CH₃)₂PH]⁺.

-

Appearance Energy Measurement: The energy of the electron beam is varied, and the minimum energy at which the molecular ion is detected is known as the appearance energy. This value is taken as an approximation of the ionization energy. This method can be subject to inaccuracies due to the "kinetic shift" and the difficulty in determining the true onset of ionization.[2]

Determination of Proton Affinity and Gas Basicity

Proton affinity (PA) is defined as the negative of the enthalpy change for the gas-phase reaction of a neutral species with a proton. Gas basicity (GB) is the negative of the Gibbs free energy change for the same reaction. These values are often determined using ion cyclotron resonance (ICR) mass spectrometry or other mass spectrometric techniques that allow for the study of ion-molecule reactions.[4][5]

Methodology (Ion Cyclotron Resonance):

-

Ion Trapping: Ions are generated, often by electron ionization, and trapped in a strong magnetic and a weak electric field within an ICR cell.[4]

-

Ion-Molecule Reactions: A known pressure of the neutral this compound gas is introduced into the cell, allowing it to react with a reference ion of known basicity or with protons.

-

Equilibrium Establishment: The system is allowed to reach equilibrium for proton transfer reactions between this compound and a series of reference bases with known proton affinities.

-

Equilibrium Constant Measurement: The relative abundances of the protonated this compound and the protonated reference base are measured to determine the equilibrium constant (K_eq) for the reaction.

-

Gibbs Free Energy Calculation: The Gibbs free energy of the reaction is calculated from the equilibrium constant (ΔG = -RT ln K_eq). The gas basicity of this compound can be determined relative to the known basicity of the reference compound.

-

Proton Affinity Calculation: The proton affinity is then derived from the gas basicity by accounting for the change in entropy during the protonation reaction. The data presented in this guide are evaluated values from a comprehensive review, which compiles and assesses data from various such experiments to provide a recommended value.[1]

References

Methodological & Application

Application Notes and Protocols for Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

A Note on Dimethylphosphine: Extensive literature review indicates that this compound is not a commonly employed ligand in palladium-catalyzed cross-coupling reactions. The field has predominantly focused on bulky and electron-rich phosphine ligands, which have demonstrated superior catalytic activity, stability, and substrate scope. Consequently, these application notes will focus on well-established and highly effective phosphine ligands as representative examples. The principles, protocols, and catalytic cycles described herein provide a foundational understanding for researchers in the field.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The success of these transformations is critically dependent on the nature of the phosphine ligand coordinated to the palladium center. These ligands play a crucial role in stabilizing the active catalytic species, modulating their reactivity, and facilitating the key steps of the catalytic cycle. This document provides an overview of the application of phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, complete with detailed experimental protocols and comparative data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. Bulky, electron-rich phosphine ligands have been shown to be highly effective in promoting this reaction, even with challenging substrates like aryl chlorides.[1][2][3]

Featured Ligands: Dialkylbiaryl phosphines, such as SPhos and XPhos, are widely used due to their ability to promote the oxidative addition of aryl chlorides and to facilitate the reductive elimination step.[2][4][5]

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Phenylboronic acid | SPhos | 0.0005 | K₃PO₄ | Toluene | 100 | >99 | [4] |

| 2 | 2-Bromoanisole | 4-Methoxyphenylboronic acid | XPhos | 1 | K₃PO₄ | Dioxane | 100 | 98 | [6] |

| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | P(t-Bu)₃ | 1 | K₃PO₄ | Dioxane | 80 | 97 | [7] |

| 4 | 4-Bromotoluene | Phenylboronic acid | dppf | 0.1 | Cs₂CO₃ | Dioxane/H₂O | 100 | 80 | [8] |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid using SPhos

This protocol is adapted from literature procedures.[4]

Materials:

-

4-Chlorotoluene

-

Phenylboronic acid

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium phosphate, tribasic (K₃PO₄)

-

Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.0005 mmol) and SPhos (0.001 mmol) in anhydrous toluene (1 mL).

-

Add the catalyst solution to the Schlenk tube under an inert atmosphere (e.g., argon or nitrogen).

-

Add additional anhydrous toluene (4 mL) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides or pseudohalides. The choice of phosphine ligand is crucial for achieving high yields and broad substrate scope.[9][10]

Featured Ligands: Bulky dialkylbiaryl phosphines like XPhos and BrettPhos are highly effective for the amination of a wide range of aryl halides, including challenging aryl chlorides.[11][12]

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |